N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
Description
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Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-20-10-12-22(13-11-20)28(33)29-15-17-30-18-26(23-7-3-5-9-25(23)30)34-19-27(32)31-16-14-21-6-2-4-8-24(21)31/h2-13,18H,14-17,19H2,1H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCOZSRQDVLUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors. AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.
Biochemical Pathways
The compound may affect the cholinergic pathway, given its potential role as an AChE inhibitor. Inhibition of AChE would prevent the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. This could affect various downstream processes, including muscle contraction, heart rate, and other functions regulated by acetylcholine.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an AChE inhibitor, it could lead to increased acetylcholine levels, affecting nerve signal transmission and potentially having neuroprotective effects.
Biological Activity
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a compound of significant interest due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Compound Structure and Synthesis
The compound features an indole core, which is known for its diverse pharmacological properties. The synthesis typically involves several steps, including:
- Indole Formation : Utilizing Fischer indole synthesis.
- Thioether Linkage : Achieved through nucleophilic substitution reactions.
- Amide Bond Formation : Formed using coupling reactions with reagents like carbodiimides or acid chlorides.
The structural complexity suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including our compound of interest. For instance, related compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5f | A-549 | 9.5 ± 2 |
| 5g | A-549 | 11.9 ± 3 |
These compounds demonstrated mechanisms involving apoptosis induction and modulation of key proteins such as caspases, suggesting that this compound may similarly influence cancer cell viability through related pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, particularly proteases involved in viral replication. For example, studies on similar indole derivatives have reported IC50 values in the low micromolar range against SARS-CoV proteases:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 26m | SARS-CoV 3CL protease | 0.39 |
| 26n | SARS-CoV 3CL protease | 0.33 |
This indicates that this compound may exhibit similar inhibitory properties against viral enzymes .
Mechanistic Insights
Molecular Docking Studies : Computational analyses have suggested favorable binding modes for indole derivatives within active sites of target enzymes. These studies indicate that hydrogen bonding and hydrophobic interactions play critical roles in the binding affinity and specificity of these compounds .
Cellular Mechanisms : The biological activity is often linked to the modulation of apoptotic pathways. Compounds similar to this compound have been shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of indole derivatives:
- Antiproliferative Studies : A recent investigation demonstrated that certain indole derivatives had GI50 values significantly lower than their non-cyclized counterparts, indicating enhanced activity due to structural modifications .
- In Vitro Assays : Various assays (e.g., MTT assays) have been employed to assess the cytotoxic effects of related compounds against different cancer cell lines, revealing promising results that warrant further exploration .
- Pharmacokinetic Profiles : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies predict favorable pharmacokinetic properties for these compounds, suggesting good bioavailability and safety profiles .
Scientific Research Applications
Neuroprotective Effects
Research indicates that N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide interacts with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), exerting neuroprotective effects comparable to established neuroprotective agents like ifenprodil. This interaction suggests potential applications in treating neurodegenerative diseases and conditions related to ischemic stroke.
Anticancer Activity
Indole derivatives, including this compound, have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies show that similar compounds can inhibit the growth of A549 lung cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The structural components of the compound may enhance its efficacy against rapidly dividing cancer cells .
Antimicrobial Properties
The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown low minimum inhibitory concentrations against strains like Staphylococcus aureus, including methicillin-resistant variants (MRSA). This suggests its potential as a therapeutic agent in combating antibiotic-resistant infections .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps:
- Indole Formation : Utilizing Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Thioether Linkage : Achieved through nucleophilic substitution reactions involving suitable halides and thiol compounds.
- Amide Bond Formation : Formed via coupling reactions using carbodiimides or condensation reactions involving acid chlorides and amines .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Research A | Anticancer Activity | Significant growth inhibition in A549 lung cancer cells; induction of apoptosis observed. |
| Research B | Antimicrobial Properties | Low MICs against MRSA; potential for therapeutic use in resistant infections. |
| Research C | Neuroprotective Effects | Neuroprotection against H2O2-induced cell death; interaction with NMDA receptors confirmed. |
Q & A
Basic Question
- NMR Spectroscopy : H NMR identifies indole protons (δ 7.1–7.4 ppm) and ethyl linker protons (δ 3.2–3.6 ppm). C NMR confirms carbonyl groups (e.g., benzamide C=O at ~168 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H] ~530–550 Da) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .
What strategies optimize the compound’s bioavailability through structural modification?
Advanced Question
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxylate) on the 4-methylbenzamide to enhance aqueous solubility while maintaining indole-thioether interactions .
- Prodrug Design : Mask the indoline NH as an acetylated or PEGylated derivative to improve membrane permeability .
- SAR Studies : Test analogues with varying substituents on the indole ring (e.g., fluoro or methoxy groups) to balance potency and metabolic stability .
Validation : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (t > 60 min preferred) .
What initial biological screening approaches are recommended for this compound?
Basic Question
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL considered promising .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., A549, HepG2) and non-cancerous cells (e.g., HEK293) to determine selectivity indices .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorescence-based assays .
How should researchers address contradictions between computational docking predictions and experimental binding data?
Advanced Question
- Force Field Refinement : Use QM/MM simulations to better model the thioether bond’s conformational flexibility, which affects docking poses .
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydration effects near the benzamide group .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (K) or X-ray crystallography for target-co-crystal structures .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
- Thioether Bond Stability : Optimize reaction temperature (<40°C) to prevent disulfide formation during large-scale coupling .
- Purification Efficiency : Replace column chromatography with preparative HPLC for higher throughput .
- Yield Optimization : Use flow chemistry for amide coupling steps to improve reproducibility and reduce side products .
How can researchers validate the mechanism of action for this compound in cellular models?
Advanced Question
- Target Engagement : Use CETSA (cellular thermal shift assay) to confirm binding to putative targets (e.g., kinases) in lysates .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers like caspase-3) .
- CRISPR Knockout : Generate target gene-KO cell lines to assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
